molecular formula C29H34N2O7 B384830 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B384830
M. Wt: 522.6g/mol
InChI Key: OOWAFQVYQZQUCF-IMVLJIQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine-2,3-dione core, a benzofuran moiety, and a morpholine substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzofuran and morpholine substituents. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein-ligand interactions.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development for specific diseases.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in drug development or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • **5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one shares structural similarities with other pyrrolidine-2,3-dione derivatives, benzofuran-containing compounds, and morpholine-substituted molecules.
  • Other similar compounds: 4-methoxyphenethylamine, intermetallic compounds, and high-entropy oxides.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and potential bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C29H34N2O7

Molecular Weight

522.6g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H34N2O7/c1-18-15-21-16-20(6-7-22(21)38-18)27(32)25-26(19-5-8-23(35-2)24(17-19)36-3)31(29(34)28(25)33)10-4-9-30-11-13-37-14-12-30/h5-8,16-18,26,32H,4,9-15H2,1-3H3/b27-25+

InChI Key

OOWAFQVYQZQUCF-IMVLJIQESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)/O

SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4CCOCC4)C5=CC(=C(C=C5)OC)OC)O

Origin of Product

United States

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